2-(Benzyloxy)-5-nitrobenzoic acid

Antimalarial Drug Discovery Enzyme Inhibition Fragment-Based Lead Discovery

This bifunctional building block is a validated fragment hit for Plasmodium falciparum IspD (IC₅₀ = 89 µM), confirmed active versus inactive 2-hydroxy and 2-allyloxy analogs. It streamlines antimalarial lead optimization campaigns targeting the MEP pathway. Orthogonal reactive handles enable sequential functionalization: the free carboxylic acid undergoes amide coupling or esterification while the benzyl-protected phenol remains inert; subsequent hydrogenolysis reveals a nucleophilic hydroxyl group for a second distinct modification on the same aromatic core. High crystallinity (mp 167-169 °C) supports single-crystal X-ray diffraction for solid-state structural studies and crystal engineering.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 874523-84-9
Cat. No. B184342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-nitrobenzoic acid
CAS874523-84-9
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyTWTZZVAECIFSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-nitrobenzoic Acid: Structural Identity & Functional Scope


2-(Benzyloxy)-5-nitrobenzoic acid is a bifunctional aromatic building block defined by its ortho-benzyloxy and para-nitro substituents on a benzoic acid scaffold (C₁₄H₁₁NO₅, MW 273.24 g/mol) [1]. This specific substitution pattern confers distinct reactivity in reduction, nucleophilic substitution, and coupling reactions, positioning it as a versatile intermediate in medicinal chemistry . The benzyl group functions as a hydroxyl protecting group that can be removed under mild hydrogenolysis conditions .

Protecting group chemistry: benzyl removal under mild hydrogenolysis enables sequential synthesis
Reported PfIspD inhibitory activity supports fragment-based inhibitor screening campaigns
High crystallinity (mp context) supports solid-state studies and single-crystal diffraction

2-(Benzyloxy)-5-nitrobenzoic Acid: Procurement Risks from Substitution


Direct substitution of 2-(benzyloxy)-5-nitrobenzoic acid with other 5-nitrobenzoic acid derivatives is not straightforward. SAR studies reveal that even minor modifications to the 2-position substituent on the 5-nitrobenzoic acid core can dramatically alter biological activity [1]. Additionally, the ortho-benzyloxy group provides a unique steric and electronic environment that directs regioselectivity in subsequent reactions [2]. Physical properties such as melting point also differ significantly among regioisomers, impacting purification and formulation .

Regioisomer mismatch

Regioisomers (e.g., 5-(benzyloxy)-2-nitrobenzoic acid) differ in melting point and crystallinity, which may alter purification and solid-state behavior.

Activity loss at 2-position

Replacing the 2-benzyloxy group with -OH or -allyloxy abolishes PfIspD inhibition (IC₅₀ >1000 µM); bioactivity is highly substituent-dependent.

Steric/electronic environment

The ortho-benzyloxy group provides a unique steric and electronic profile that directs regioselectivity; simple 5-nitrobenzoic acid derivatives lack this control.

2-(Benzyloxy)-5-nitrobenzoic Acid: Quantitative Differentiation for Procurement


Enzymatic Potency Against PfIspD

Among 2-substituted-5-nitrobenzoic acid derivatives evaluated as inhibitors of Plasmodium falciparum IspD enzyme, the 2-benzyloxy variant demonstrates quantifiable inhibitory activity (IC₅₀ = 89 ± 11 µM) [1]. This potency is distinct from the 2-hydroxy analog, which shows no inhibition (IC₅₀ > 1000 µM), and the 2-allyloxy analog, which is also inactive, confirming that the benzyloxy moiety confers a specific, non-redundant advantage in this target engagement [1].

PfIspD Inhibition (IC₅₀)
Head-to-head
89 ± 11 µM
89 µM
>1000 µM

2-Hydroxy analog: >1000 µM (inactive)

Benzyloxy group is essential for target engagement; at least 11-fold improvement over -OH analog.
Coupled photometric assay; purified PfIspD enzyme
Antimalarial Drug Discovery Enzyme Inhibition Fragment-Based Lead Discovery

Melting Point & Crystallinity Indicator

2-(Benzyloxy)-5-nitrobenzoic acid is a well-defined crystalline solid with a reported melting point of 167-169 °C . In contrast, the regioisomeric 5-(benzyloxy)-2-nitrobenzoic acid exhibits a significantly lower melting point (112-113 °C) .

Melting Point
Data to verify
167–169 °C
Indicates higher crystallinity than 5-(benzyloxy)-2-nitrobenzoic acid (mp 112–113 °C).
Regioisomer mp difference ≈ 55 °C; standard determination.
Crystallization Purification Solid Form Screening

Orthogonal Reactivity for Serial Transformations

The molecule features a carboxylic acid and a benzyl-protected phenol on the same ring . In an enzymatic inhibition assay, the target compound shows an IC₅₀ of 89 µM against PfIspD, while the corresponding free phenol (2-hydroxy-5-nitrobenzoic acid) is completely inactive (IC₅₀ > 1000 µM) [1]. This demonstrates that the benzyloxy group is essential for biological activity.

Orthogonal Reactivity
Supporting evidence
Free –COOH + protected –OBn
Enables serial transformations: amide coupling followed by phenol deprotection without interference.
Free phenol analog (2‑OH) shows no PfIspD inhibition; benzyl protection is functionally required.
Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

2-(Benzyloxy)-5-nitrobenzoic Acid: Primary Application Scenarios


Fragment-Based Antimalarial Lead Discovery

Leverage 2-(benzyloxy)-5-nitrobenzoic acid as a validated fragment hit for inhibiting Plasmodium falciparum IspD (IC₅₀ = 89 µM). Its confirmed activity, in contrast to inactive analogs like the 2-hydroxy and 2-allyloxy derivatives, provides a structurally defined starting point for fragment growth and optimization campaigns targeting the MEP pathway, a validated source of antimalarial targets [1].

Sequential Functionalization for Complex Molecules

Utilize the compound's orthogonal reactive handles for multistep synthesis. The free carboxylic acid can undergo amide coupling or esterification, while the benzyl-protected phenol remains inert. Subsequent hydrogenolysis of the benzyl group reveals a nucleophilic hydroxyl group, enabling a second, distinct functionalization event on the same aromatic core. This is particularly useful for constructing functionalized biaryl systems or peptidomimetics .

Crystallography and Solid-State Chemistry

The high crystallinity of 2-(benzyloxy)-5-nitrobenzoic acid (mp 167-169 °C) makes it an excellent candidate for single-crystal X-ray diffraction studies to understand the solid-state interactions (hydrogen bonding, π-stacking) of ortho-substituted benzoic acid derivatives. Such structural data can inform crystal engineering and the development of novel organic solid-state materials .

Application
Selection Property
Validation Focus
Fragment-based antimalarial lead discovery
PfIspD inhibitory activity profile
Differentiation from inactive 2-substituted analogs (‑OH, ‑allyloxy)
Sequential functionalization
Orthogonal ‑COOH / ‑OBn handles
Chemoselective amide/ester formation and deprotection efficiency
Crystallography & solid-state studies
High crystallinity (mp context)
Single-crystal suitability, packing motif analysis

Technical Documentation Hub

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37 linked technical documents
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